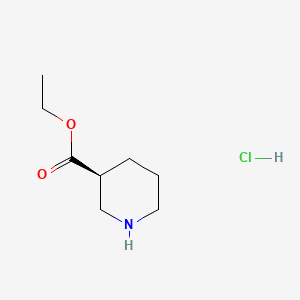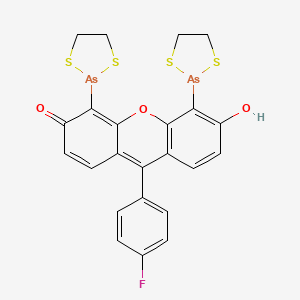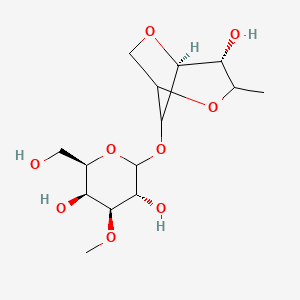
Didehydroatovaquon
Übersicht
Beschreibung
2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research
Wissenschaftliche Forschungsanwendungen
2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
Didehydroatovaquone, also known as 5X6AYN4UWX or 3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione, is a derivative of Atovaquone . Atovaquone is known to target the cytochrome bc1 complex (Complex III) in Plasmodium species . This complex is crucial for the mitochondrial electron transport chain, which is essential for ATP synthesis . Therefore, it’s plausible that Didehydroatovaquone might target the same or similar proteins.
Mode of Action
Atovaquone acts by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites . Given the structural similarity, Didehydroatovaquone likely shares a similar mode of action. It may interact with its targets, inhibiting their normal function, and leading to disruption of critical biological processes such as energy production.
Biochemical Pathways
The primary biochemical pathway affected by Atovaquone, and likely by Didehydroatovaquone, is the mitochondrial electron transport chain . By inhibiting the cytochrome bc1 complex, these compounds disrupt the normal flow of electrons within the mitochondria. This disruption leads to a decrease in ATP production, which can have downstream effects on numerous cellular processes that rely on ATP for energy .
Pharmacokinetics
Atovaquone is known to have enhanced absorption when taken with food, and its distribution volume is relatively small
Result of Action
The molecular and cellular effects of Didehydroatovaquone’s action are likely similar to those of Atovaquone. Atovaquone has been shown to induce apoptosis and inhibit the growth of various cancer cell lines . It’s plausible that Didehydroatovaquone, given its structural similarity, might have similar effects on cell viability and growth.
Action Environment
The influence of environmental factors on Didehydroatovaquone’s action, efficacy, and stability is currently unknown and would require further investigation. It’s worth noting that many drugs’ actions can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Biochemische Analyse
Biochemical Properties
Didehydroatovaquone plays a significant role in biochemical reactions by inhibiting mitochondrial electron transport. It interacts with enzymes and proteins involved in the mitochondrial electron transport chain, particularly cytochrome bc1 complex (Complex III) . This interaction disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The compound also forms hydrogen bonds with biomolecules, including N–H⋯O, O–H⋯O, and O–H⋯Cl hydrogen bonds .
Cellular Effects
Didehydroatovaquone has been shown to influence various cellular processes. It induces apoptosis and inhibits the growth of cancer cells by targeting specific signaling pathways, such as the HER2/β-catenin signaling pathway . The compound also affects gene expression by inhibiting the phosphorylation of STAT3, a transcription factor involved in cancer progression . Additionally, didehydroatovaquone impacts cellular metabolism by inhibiting the mitochondrial electron transport chain, leading to reduced ATP synthesis and increased ROS production .
Molecular Mechanism
The molecular mechanism of didehydroatovaquone involves its binding interactions with cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain . By binding to this complex, didehydroatovaquone inhibits electron transport, leading to a decrease in ATP production and an increase in ROS production. The compound also forms hydrogen bonds with biomolecules, including N–H⋯O, O–H⋯O, and O–H⋯Cl hydrogen bonds . These interactions contribute to its inhibitory effects on the electron transport chain and its overall impact on cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of didehydroatovaquone have been observed to change over time. The compound is relatively stable, with a half-life of about 50 hours . Its stability and degradation can be influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term studies have shown that didehydroatovaquone can have sustained effects on cellular function, including prolonged inhibition of the mitochondrial electron transport chain and increased ROS production .
Dosage Effects in Animal Models
The effects of didehydroatovaquone vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis without causing significant toxicity . At higher doses, didehydroatovaquone can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses.
Metabolic Pathways
Didehydroatovaquone is involved in several metabolic pathways, primarily related to the mitochondrial electron transport chain . It interacts with enzymes and cofactors involved in this pathway, including cytochrome bc1 complex (Complex III) and ubiquinone . By inhibiting electron transport, didehydroatovaquone affects metabolic flux and metabolite levels, leading to reduced ATP synthesis and increased ROS production.
Transport and Distribution
Within cells and tissues, didehydroatovaquone is transported and distributed through interactions with transporters and binding proteins . The compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on the electron transport chain . Its distribution can be influenced by factors such as lipid solubility and the presence of specific transporters.
Subcellular Localization
Didehydroatovaquone is primarily localized in the mitochondria, where it inhibits the electron transport chain . The compound’s activity and function are closely tied to its subcellular localization, as it targets the cytochrome bc1 complex (Complex III) within the mitochondrial membrane . Post-translational modifications and targeting signals may also play a role in directing didehydroatovaquone to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione typically involves multiple steps. One common method includes the reaction of 4-(4-chlorophenyl)cyclohex-3-en-1-one with naphthalene-1,2-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)cyclohex-3-en-1-one: A precursor in the synthesis of 2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione.
Naphthalene-1,2-dione: Another precursor used in the synthesis process.
Uniqueness
2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-5,9-12,15,24H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBPGPKKLODCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C2=C(C3=CC=CC=C3C(=O)C2=O)O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809464-27-4 | |
| Record name | Didehydroatovaquone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809464274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDEHYDROATOVAQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X6AYN4UWX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin](/img/new.no-structure.jpg)
![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)
![(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione](/img/structure/B569309.png)
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic Acid](/img/structure/B569311.png)
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)



![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)

![9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one](/img/structure/B569325.png)

